molecular formula C14H11FO2 B6340757 2-(3-Fluorophenyl)-5-methylbenzoic acid CAS No. 1214357-36-4

2-(3-Fluorophenyl)-5-methylbenzoic acid

Cat. No.: B6340757
CAS No.: 1214357-36-4
M. Wt: 230.23 g/mol
InChI Key: LHFWOAUJEPUDCZ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-methylbenzoic acid is an aromatic carboxylic acid derivative. This compound features a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity. The presence of the methyl group further adds to its unique characteristics, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-methylbenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(3-Fluorophenyl)-5-methylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylacetic acid
  • 4-Fluorobenzoic acid
  • 2-Fluorobenzoic acid

Uniqueness

2-(3-Fluorophenyl)-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(3-fluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-12(13(7-9)14(16)17)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFWOAUJEPUDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673482
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214357-36-4
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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